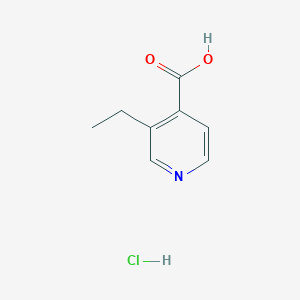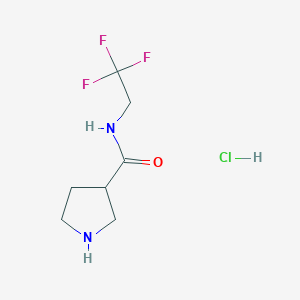
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Descripción general
Descripción
“N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-36-1 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 232.63 . The InChI code provides additional information about its molecular structure .Aplicaciones Científicas De Investigación
1. Therapeutic Potential in Cancer Treatment
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride derivatives have shown promising results in cancer treatment, particularly in hepatocellular carcinoma. One study found that a derivative of this compound inhibited HepG2 cells in a dose- and time-dependent manner, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
2. Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of various carboxamides with potential antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant activity against bacterial or fungal strains, potentially comparable or superior to standard drugs (Zhuravel et al., 2005).
3. Chemical Properties and Crystal Structure
Research has also focused on the chemical synthesis and crystal structure of related compounds. This includes studies on the crystal and molecular structure of derivatives, providing insights into their chemical characteristics and potential applications in various fields (Chen et al., 2011).
4. Role in Gene Expression Regulation
Another area of research involves the compound's ability to mediate the expression of apoptosis genes. In a study on HepG2 cell lines, a derivative of this compound was shown to regulate the expression of apoptosis-related genes, impacting both pro-apoptotic and anti-apoptotic genes (Ramezani et al., 2019).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWBNTIOVKGLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


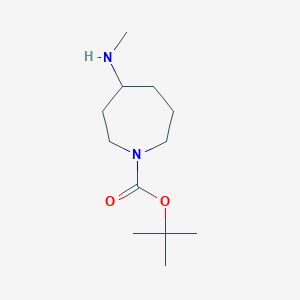

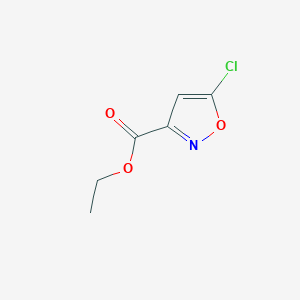
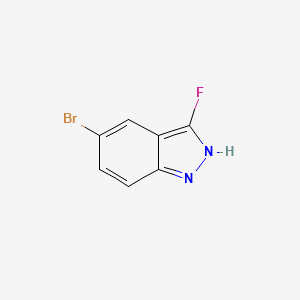
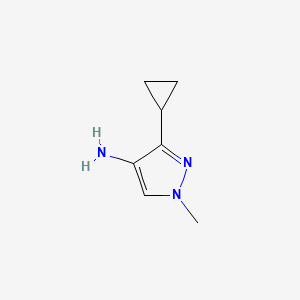
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)
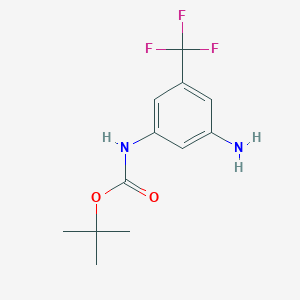

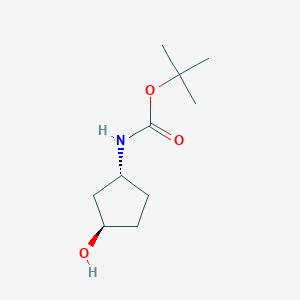
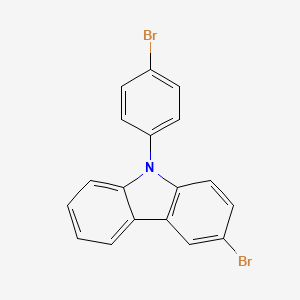
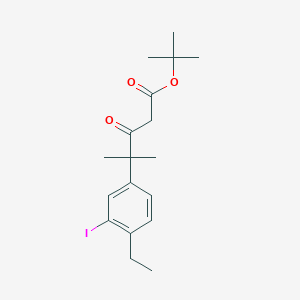
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
